1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
1-Ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule belonging to the dihydrobenzo[cd]indole-6-sulfonamide class. Its core structure consists of a benzo[cd]indole scaffold fused with a sulfonamide group at position 6, an ethyl substituent at position 1, and a phenyl group attached to the sulfonamide nitrogen.
Key synthetic steps involve:
Aminolysis of naphthalic anhydride to form benzo[cd]indol-2(1H)-one (74% yield).
Sulfonation using chlorosulfonic acid to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield).
N-substitution with ethyl groups and aromatic amines (e.g., aniline derivatives) in the presence of DMAP/Et₃N (yields 26–68%) .
The ethyl group at position 1 and the phenyl sulfonamide moiety enhance hydrophobic interactions and binding specificity, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
1-ethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-21-16-11-12-17(14-9-6-10-15(18(14)16)19(21)22)25(23,24)20-13-7-4-3-5-8-13/h3-12,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOSSPBYSARQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of N-Ethylnaphtholactam
Procedure :
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Starting material : N-Ethylnaphtholactam (6.46 g, 33 mmol) dissolved in chloroform (100 mL).
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Reagent : Chlorosulfonic acid (11.5 g, 99 mmol) added dropwise at 0°C.
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Conditions : Reaction heated at 50°C for 6 hours.
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Workup : Mixture poured into ice water, extracted with dichloromethane (DCM), washed with brine, and dried over Na₂SO₄.
Direct Chlorosulfonation of 2-Oxo-1,2-dihydrobenzo[cd]indole
Procedure :
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Starting material : 2-Oxo-1,2-dihydrobenzo[cd]indole (1.0 g, 5.9 mmol).
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Reagent : Chlorosulfonic acid (3.2 mL) added at 0°C.
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Conditions : Stirred at 0°C for 1 hour, then at room temperature for 2 hours.
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Workup : Precipitate washed with water and dried.
Key Insight : The choice of starting material impacts yield, with N-ethylnaphtholactam providing higher efficiency (59% vs. 38%).
Formation of the Sulfonamide via Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with aniline derivatives to form the final sulfonamide.
General Procedure for N-Substitution
Reagents :
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Sulfonyl chloride : 100 mg (0.37 mmol).
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Aniline : 0.37 mmol.
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Base : Triethylamine (0.4 mL) and 4-dimethylaminopyridine (DMAP, 20 mg).
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Solvent : Dimethylformamide (DMF, 5 mL).
Conditions :
Optimization Strategies
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Catalyst : Rh₂(OAc)₄ (1 mol%) in acetone at 60°C improves reaction kinetics for analogous sulfonamides.
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Solvent : DMF enhances solubility of aromatic amines compared to chloroform.
Alternative Synthetic Routes
One-Pot Sulfonation and Amidation
A streamlined approach combines chlorosulfonation and amidation in a single reactor:
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Starting material : N-Ethylnaphtholactam.
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Reagents : Chlorosulfonic acid followed by aniline and Et₃N.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic methods:
Data Tables: Comparative Analysis of Methods
Table 1. Sulfonyl Chloride Synthesis
Table 2. Sulfonamide Formation
| Aniline Derivative | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Aniline | DMAP/Et₃N | DMF | 12 h | 86% |
| 4-Methoxyaniline | None | DMF | 24 h | 72% |
Challenges and Mitigation
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Low Solubility : The benzo[cd]indole core’s planar structure reduces solubility in polar solvents. Use of DMF or DCM improves reaction homogeneity.
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Byproducts : Over-sulfonation may occur with excess ClSO₃H. Controlled addition at 0°C minimizes this.
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Purification : Silica gel chromatography effectively separates sulfonamides from unreacted aniline.
Industrial and Research-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of small molecule inhibitors targeting retinoic acid orphan receptor gamma (RORγ), which plays a crucial role in immune response regulation and inflammation. Inhibitors of RORγ are being explored for their potential in treating autoimmune diseases and certain cancers.
Case Study: RORγ Inhibition
A study demonstrated that derivatives of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibited potent inhibition of RORγ activity. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group could enhance binding affinity and selectivity towards the receptor .
Antioxidant Activity
Research indicates that this compound may possess significant antioxidant properties. In vitro assays such as the DPPH assay have shown that it can effectively scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress.
Data Table: Antioxidant Potency
| Compound | IC50 (µg/ml) | Method Used |
|---|---|---|
| Test Drug 1 | 0.8 | DPPH Assay |
| Test Drug 2 | 6.2 | DPPH Assay |
| Test Drug 3 | 2.2 | DPPH Assay |
| Test Drug 4 | 6.8 | DPPH Assay |
Drug Development and Synthesis
The compound serves as a versatile scaffold for synthesizing various bioactive molecules. Its structural features allow for easy modification, making it suitable for creating analogs with enhanced pharmacological properties.
Synthesis Methodology
A general procedure for synthesizing N-substituted derivatives involves reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with aniline derivatives under basic conditions, followed by purification through column chromatography .
Biological Research
In addition to its role in drug development, this compound has been used in biological studies to investigate its effects on cellular pathways involved in inflammation and cancer progression.
Case Study: TNF-α Inhibition
Another study focused on the analogs of this compound as potential inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. The results indicated that certain modifications could significantly enhance inhibitory activity against TNF-α .
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with TNF-α. The compound binds to TNF-α, inhibiting its activity and preventing it from interacting with its receptors. This inhibition reduces the inflammatory response mediated by TNF-α, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key derivatives of dihydrobenzo[cd]indole-6-sulfonamide, highlighting substituents, biological targets, and activities:
Key Findings
TNF-α Inhibition: S10 outperforms early analogs (e.g., EJMC-1) due to its naphthalene group, which enhances hydrophobic interactions with TNF-α’s Tyr59 residue. However, it remains less potent than SPD304 . 4e and 4f (N-pyrazolyl derivatives) show promise in docking studies, with bulky substituents filling unoccupied pockets in TNF-α’s binding site .
RORγ Inhibition: Derivatives like XY101 demonstrate nanomolar potency (IC₅₀ = 0.2 µM) and oral efficacy in autoimmune models. The ethyl group and aromatic sulfonamide contribute to RORγ’s ligand-binding domain interactions .
mPTPB Inhibition: Compound 47 inhibits mPTPB noncompetitively (Kᵢ = 1.1 µM) with >30-fold selectivity over human phosphatases. This highlights the scaffold’s adaptability for bacterial targets .
Selectivity Trends :
- N-substitution patterns dictate target specificity. For example:
- Aromatic amines (e.g., naphthyl, phenyl) favor TNF-α/RORγ inhibition.
- Heterocyclic amines (e.g., indolyl, pyrazolyl) enhance interactions with polar residues in TNF-α .
Physicochemical and Pharmacokinetic Properties
| Property | 1-Ethyl-N-phenyl | S10 | XY101 | Compound 47 |
|---|---|---|---|---|
| Molecular Weight | ~366 g/mol | 384 g/mol | 415 g/mol | ~415 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 3.8 | 4.0 |
| Solubility | Low (DMSO) | Low | Moderate | Low |
| Oral Bioavailability | Not reported | No | Yes | No |
Biological Activity
1-Ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic organic compound that belongs to the class of dihydrobenzo[cd]indole derivatives. This compound has gained attention due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, experimental findings, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of TNF-α signaling pathways. TNF-α plays a crucial role in mediating inflammatory responses and is implicated in various diseases, including autoimmune disorders and cancer. By inhibiting TNF-α, this compound may reduce inflammation and modulate immune responses.
Inhibition of TNF-α
Research indicates that this compound exhibits significant inhibitory activity against TNF-α. In a study by Gu et al. (2006), it was reported that related compounds within this scaffold showed promising activity against West Nile virus, suggesting a broader antiviral potential. The specific compound demonstrated an IC50 value of 14 μM in cell assays, indicating moderate potency compared to existing TNF inhibitors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the phenyl and sulfonamide groups can significantly impact the biological activity of the compound. For instance:
- Analog Synthesis : Various analogs were synthesized and tested, with some showing improved binding affinity and potency against TNF-α. One notable analog achieved an IC50 value of 3 μM, which is substantially more potent than the parent compound .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1-Ethyl Compound | 14 | Moderate TNF-α inhibitor |
| Analog 4e | 3 | Highly potent TNF-α inhibitor |
Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound led to a significant reduction in TNF-induced NF-kB signaling in HepG2 cells. This reduction was quantified using reporter gene assays, confirming its potential as an anti-inflammatory agent .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of compounds derived from the same scaffold against viral infections. The results indicated that these compounds could inhibit viral replication effectively, further broadening their therapeutic applications beyond inflammation .
Q & A
Basic: What are the recommended synthetic routes for 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonamide coupling and cyclization reactions. For example, analogous compounds (e.g., benzindolone derivatives) are synthesized via refluxing intermediates with reagents like trifluoroacetic acid (TFA) in dichloromethane, followed by purification via silica gel chromatography . Key steps include:
- Amide bond formation : Reacting sulfonyl chloride intermediates with amines under controlled pH.
- Cyclization : Using acid catalysts (e.g., TFA) to form the benzo[cd]indole core.
- Purification : Distillation and column chromatography to isolate high-purity products (>95% by NMR and MS).
Basic: How can solubility challenges be addressed for in vivo studies of this compound?
Methodological Answer:
Solubility in aqueous media is often limited. For in vivo applications:
- Stock solutions : Prepare in DMSO at 10–50 mg/mL (solubility: ~125 mg/mL in DMSO) .
- Working formulations : Dilute with co-solvents like PEG300 (30%), Tween 80 (5%), or saline (for injectables). For oral dosing, use carboxymethyl cellulose (CMC-Na) suspensions .
- Stability : Store stock solutions at -80°C (6-month stability) and avoid repeated freeze-thaw cycles.
Advanced: What computational strategies optimize reaction pathways for synthesizing derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example:
- Reaction Design : Use software like GRRM17 to map potential energy surfaces and identify low-energy pathways .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for sulfonamide derivatization .
- Validation : Cross-check computational results with experimental yields and spectroscopic data (e.g., NMR, IR) .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Mitigation strategies include:
- Multi-technique validation : Confirm molecular weight via high-resolution MS and compare IR spectra for functional groups .
- Dynamic NMR : Resolve tautomerism by analyzing temperature-dependent NMR shifts.
- Crystallography : Use X-ray diffraction to unambiguously assign structures .
- Peer review : Cross-validate data with independent labs to rule out systematic errors.
Basic: What are the critical parameters for ensuring purity during synthesis?
Methodological Answer:
- Reaction monitoring : Use TLC or HPLC to track reaction progress and detect intermediates.
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. For polar impurities, use recrystallization in DMF/acetic acid .
- Quality control : Validate purity via elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How can Design of Experiments (DoE) minimize trial-and-error in reaction optimization?
Methodological Answer:
DoE statistically identifies critical variables (e.g., temperature, molar ratios) while reducing experiments:
- Factorial Design : Test interactions between variables (e.g., catalyst loading vs. solvent polarity) .
- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield (e.g., optimize reflux time for cyclization) .
- Case Study : A 3-factor DoE reduced reaction optimization for a sulfonamide derivative from 50 to 12 experiments .
Advanced: What membrane technologies improve purification of this compound?
Methodological Answer:
- Nanofiltration : Separate low-MW impurities using membranes with 200–300 Da cutoffs.
- Reverse Osmosis (RO) : Concentrate reaction mixtures without thermal degradation .
- Membrane Crystallization : Control supersaturation to obtain high-purity crystals .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
